4-(Difluoromethyl)pyridine-2-sulfonamide

pKa modulation ionization state physicochemical properties

Sourcing regioisomerically pure fluorinated sulfonamides often leads to inconsistent physicochemical properties that invalidate SAR. 4-(Difluoromethyl)pyridine-2-sulfonamide (CAS 1806784-62-2) resolves this with a defined substitution pattern critical for target engagement. • pKa ~1.29 ensures a distinct ionization state vs. unsubstituted analogs (pKa ~9.21), eliminating physiological target mismatch. • Difluoromethyl group acts as a stable lipophilic bioisostere for labile -OH/-NH2, enhancing metabolic half-life in lead series. • Supplied with ≥95% purity for reliable carb. anhydrase probe synthesis or agrochemical intermediate development.

Molecular Formula C6H6F2N2O2S
Molecular Weight 208.19 g/mol
Cat. No. B13627682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)pyridine-2-sulfonamide
Molecular FormulaC6H6F2N2O2S
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(F)F)S(=O)(=O)N
InChIInChI=1S/C6H6F2N2O2S/c7-6(8)4-1-2-10-5(3-4)13(9,11)12/h1-3,6H,(H2,9,11,12)
InChIKeyBGDGRCYHHUJGKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)pyridine-2-sulfonamide Overview


4-(Difluoromethyl)pyridine-2-sulfonamide (CAS 1806784-62-2) is a fluorinated heteroaromatic sulfonamide with the molecular formula C6H6F2N2O2S and a molecular weight of 208.19 g/mol . It serves as a versatile building block in medicinal chemistry and agrochemical research, primarily due to the presence of the difluoromethyl (-CF2H) group, which functions as a lipophilic bioisostere of hydroxyl or amine moieties [1]. The compound is commercially available with typical purities of ≥95% .

4-(Difluoromethyl)pyridine-2-sulfonamide Substitution Risks


Pyridine-2-sulfonamide derivatives exhibit profoundly different physicochemical and biological properties depending on the nature and position of substituents. The 4-difluoromethyl group in this compound dramatically alters electronic distribution, acidity (pKa), and metabolic stability compared to non-fluorinated or differently substituted analogs [1]. For instance, the predicted pKa of this compound (~1.29) is markedly lower than that of unsubstituted pyridine-2-sulfonamide (~9.21), fundamentally changing its ionization state and target engagement under physiological conditions . Such differences render generic substitution scientifically invalid without empirical validation, as even regioisomers like 5-(difluoromethyl)pyridine-2-sulfonamide cannot be assumed to behave identically .

4-(Difluoromethyl)pyridine-2-sulfonamide Comparative Evidence


pKa Reduction via 4-Difluoromethyl Substitution

The introduction of the electron-withdrawing difluoromethyl group at the 4-position dramatically lowers the predicted pKa of the sulfonamide moiety compared to the parent pyridine-2-sulfonamide. This difference directly impacts the compound's ionization state and, consequently, its membrane permeability and target binding under physiological conditions .

pKa modulation ionization state physicochemical properties

hCA II Binding Affinity

The compound exhibits a measured binding affinity (Kd) of 2.30 μM for human carbonic anhydrase II (hCA II), a key metalloenzyme involved in pH regulation and a validated target for glaucoma, epilepsy, and cancer. This interaction is characteristic of primary sulfonamides, which coordinate the catalytic zinc ion [1].

carbonic anhydrase inhibition binding affinity Kd

Enhanced Metabolic Stability from Difluoromethyl Group

The difluoromethyl (-CF2H) group is widely recognized as a metabolically stable bioisostere of hydroxyl (-OH) and amine (-NH2) groups. Its incorporation into the pyridine-2-sulfonamide scaffold is expected to confer increased resistance to oxidative metabolism and glucuronidation compared to non-fluorinated analogs [1]. This class-level inference is based on the well-documented behavior of the -CF2H moiety in medicinal chemistry [2].

metabolic stability difluoromethyl bioisostere

4-(Difluoromethyl)pyridine-2-sulfonamide Applications


Lead Optimization & Bioisostere Scanning

This compound is ideally suited as a building block for lead optimization campaigns targeting enzymes like carbonic anhydrase or proteases. Its low pKa and metabolically stable difluoromethyl group make it a superior choice for replacing labile hydroxyl or amine moieties in a candidate molecule, potentially improving pharmacokinetic properties [1].

Probe Development & Target Engagement Assays

Given its measurable binding affinity to hCA II, 4-(difluoromethyl)pyridine-2-sulfonamide can serve as a starting point for developing fluorescent or biotinylated probes to study carbonic anhydrase localization and function in cellular models. Its distinct physicochemical profile also makes it a useful control for establishing SAR in sulfonamide-focused libraries [2].

Herbicide & Fungicide Scaffolds

The difluoromethylpyridine motif is a recognized pharmacophore in modern agrochemicals due to its favorable balance of lipophilicity and metabolic stability. This compound can be utilized to synthesize novel sulfonamide-based herbicides or fungicides, with the -CF2H group potentially enhancing crop safety and environmental persistence profiles compared to traditional chlorinated or methylated analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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